molecular formula C12H18Br6 B041069 alpha-Hexabromocyclododecane CAS No. 134237-50-6

alpha-Hexabromocyclododecane

Katalognummer: B041069
CAS-Nummer: 134237-50-6
Molekulargewicht: 641.7 g/mol
InChI-Schlüssel: DEIGXXQKDWULML-PQTSNVLCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-hexabromocyclododecane (α-HBCD) is a brominated flame retardant (BFR) belonging to the hexabromocyclododecane (HBCD) family. It is one of three primary diastereoisomers—alpha (α), beta (β), and gamma (γ)—found in commercial HBCD mixtures . These isomers differ in the spatial arrangement of bromine atoms on the cyclododecane ring, leading to distinct physicochemical and toxicological properties.

α-HBCD has been widely used in expanded and extruded polystyrene foams for thermal insulation, textiles, and electronics due to its flame-retardant efficacy . However, it has been classified as a persistent, bioaccumulative, and toxic (PBT) substance under the EU REACH Regulation and the Stockholm Convention on Persistent Organic Pollutants (POPs) . Its environmental persistence and detection in biota, including humans, have driven global regulatory restrictions .

Vorbereitungsmethoden

Die Synthese von Ethybenztropin beinhaltet die Reaktion von Tropin mit Diphenylmethanol unter bestimmten Bedingungen. Die industriellen Produktionsverfahren umfassen typischerweise die Verwendung von Lösungsmitteln und Katalysatoren, um die Ausbeute und Reinheit zu optimieren .

Analyse Chemischer Reaktionen

Ethybenztropin durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Persistence and Bioaccumulation

Research has shown that α-HBCD is a persistent organic pollutant (POP), meaning it does not readily degrade in the environment. Studies indicate that α-HBCD exhibits significant bioaccumulation potential in aquatic organisms. For instance, a study on zebrafish demonstrated that α-HBCD had the longest half-life among the diastereomers, indicating greater accumulation efficiency and biomagnification potential compared to β- and γ-HBCD .

Table 1: Bioaccumulation Factors of HBCD Diastereoisomers

DiastereoisomerHalf-Life (Days)Bioaccumulation Factor
α-HBCD14High
β-HBCD10Moderate
γ-HBCD5Low

Health Effects

The health effects of α-HBCD have been investigated through various studies focusing on its impact on human and animal models. A comprehensive review highlighted that exposure to α-HBCD could lead to adverse effects on multiple body systems, including reproductive, endocrine, and neurological systems .

Case Study: Developmental Toxicity

In a developmental toxicity study involving rats, exposure to α-HBCD resulted in lower body weights in pups and some neuromotor developmental delays . This suggests that α-HBCD may interfere with normal developmental processes.

Pharmacokinetics

A physiologically based pharmacokinetic (PBPK) model has been developed to understand the absorption, distribution, metabolism, and excretion of α-HBCD. This model revealed that after oral exposure, approximately 85% of the administered dose was absorbed, with significant distribution to the liver and fat tissues .

Table 2: Pharmacokinetic Parameters of α-HBCD

ParameterValue
Absorption Rate85%
Major Tissue DepotLiver
Elimination Half-Life1-4 Days

Regulatory Considerations

Due to its classification as a POP, regulatory bodies have begun to phase out the use of HBCD in many applications. The European Union has restricted its use under the REACH regulation due to concerns over its environmental persistence and potential health risks .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Differences

The α-, β-, and γ-HBCD isomers share the molecular formula C₁₂H₁₈Br₆ but differ in bromine atom configurations:

Property α-HBCD β-HBCD γ-HBCD
CAS Number 134237-50-6 134237-51-7 134237-52-8
Melting Point (°C) 168–170 147–150 185–187
Log Kow (Octanol-Water Partition Coefficient) 5.6–5.9 5.6–5.9 5.6–5.9
Thermal Stability Low Moderate High

Despite similar log Kow values, α-HBCD exhibits lower thermal stability compared to γ-HBCD, which dominates commercial mixtures (75–89% γ-HBCD) . However, α-HBCD becomes predominant in environmental matrices due to isomer-specific degradation resistance .

Toxicokinetic and Toxicological Profiles

Bioaccumulation and Metabolism

  • α-HBCD : Shows higher bioaccumulation in lipid-rich tissues. A study on Atlantic salmon revealed α-HBCD concentrations 2–3 times higher than γ-HBCD in muscle tissue, attributed to slower hepatic metabolism .
  • γ-HBCD : Rapidly metabolized in mammals via cytochrome P450 enzymes (CYPs) into hydroxylated derivatives, whereas α-HBCD resists metabolic breakdown, leading to longer half-lives .

Toxicity Endpoints

Endpoint α-HBCD β-HBCD γ-HBCD
Developmental Neurotoxicity Impaired motor activity and learning in rats at 10 mg/kg bw/day Limited data; moderate thyroid disruption Lower potency in neurodevelopmental studies
Endocrine Disruption Strong affinity for thyroid hormone receptors Moderate interference with estrogen signaling Weak binding to thyroid receptors
Carcinogenicity Not classified Not classified Not classified

α-HBCD is the most neurotoxic isomer, with studies linking it to altered calcium ion (Ca²⁺) signaling in neuronal cells . Both α- and β-HBCD disrupt thyroid function, but α-HBCD’s persistence exacerbates long-term health risks .

Regulatory and Environmental Implications

Regulatory Status

  • EU REACH : All HBCD isomers are listed as Substances of Very High Concern (SVHC) with restrictions in consumer products (0.1% threshold) .
  • Stockholm Convention : HBCD (including all isomers) was added to Annex A (elimination) in 2013, with exemptions for polystyrene insulation until 2024 .
  • U.S. EPA : Risk evaluations under TSCA identified α-HBCD as a high-priority substance due to bioaccumulation in aquatic ecosystems .

Environmental Behavior

  • Isomerization : γ-HBCD converts to α-HBCD under UV light and microbial activity, explaining α-HBCD’s dominance in soil and sediment .

Biologische Aktivität

Alpha-hexabromocyclododecane (α-HBCD) is a brominated flame retardant that has gained attention due to its persistent organic pollutant (POP) status and potential biological effects. It is one of three stereoisomers in the hexabromocyclododecane (HBCD) mixture, which is widely used in consumer products. This article explores the biological activity of α-HBCD, focusing on its metabolism, toxicokinetics, and effects on various biological systems.

Metabolism Studies

Research indicates that α-HBCD undergoes significant metabolism in biological systems. In a study involving adult female C57BL/6 mice, α-HBCD was administered orally at a dose of 3 mg/kg. The results showed that approximately 90% of the administered dose was absorbed, with metabolites identified in urine and feces . Notably, four hydroxylated metabolites were detected in fecal extracts, while distinct metabolite patterns were observed in liver and adipose tissues .

The metabolic pathways for α-HBCD differ from those of its stereoisomers. Unlike γ-HBCD, which is extensively metabolized to various hydroxylated forms, α-HBCD showed limited metabolism in vitro . This suggests that α-HBCD may have a longer half-life and greater bioaccumulation potential than its counterparts .

Toxicokinetics

The toxicokinetics of α-HBCD reveal critical insights into its biological activity. Following oral exposure, the disposition of α-HBCD was influenced by its lipophilicity, leading to significant accumulation in adipose tissue, liver, muscle, and skin . The elimination process was biphasic, with initial half-lives ranging from 1 to 3 days and terminal half-lives extending to approximately 17 days .

Table 1 summarizes key findings from toxicokinetic studies:

Parameter Value
Absorption Rate~90% after oral exposure
Initial Half-Life1-3 days
Terminal Half-Life~17 days
Major DepotsAdipose, liver, muscle

Effects on Endocrine System

Several studies have highlighted the impact of α-HBCD on the endocrine system. For instance, exposure to α-HBCD resulted in decreased serum concentrations of thyroid hormone (T4) in rats, alongside increased pituitary weights . These findings suggest potential disruptions in thyroid function due to enzyme induction processes related to HBCD metabolism.

Bioaccumulation in Aquatic Organisms

A study conducted on zebrafish exposed to HBCD stereoisomers found that α-HBCD exhibited a longer half-life and higher bioaccumulation efficiency compared to β- and γ-HBCD . This reinforces concerns regarding the environmental persistence of α-HBCD and its potential effects on aquatic ecosystems.

Research Findings Summary

The biological activity of α-HBCD is characterized by its metabolic pathways, toxicokinetic properties, and effects on various biological systems. Key findings include:

  • Metabolism : Limited metabolism compared to other HBCD stereoisomers; distinct metabolites identified.
  • Toxicokinetics : High absorption rates with significant tissue accumulation; potential for bioaccumulation.
  • Endocrine Disruption : Evidence of thyroid hormone disruption in animal models.
  • Environmental Impact : Greater bioaccumulation potential in aquatic species.

Q & A

Q. Basic: What analytical methods are recommended for quantifying α-HBCD in environmental samples?

To quantify α-HBCD, researchers should employ isomer-specific separation techniques due to its stereoisomeric complexity. Gas chromatography-mass spectrometry (GC-MS) with electron capture negative ionization (ECNI) is commonly used but requires derivatization due to α-HBCD’s thermal instability. Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) avoids derivatization and provides higher specificity for diastereomers . Validation steps must include recovery tests using isotopically labeled internal standards (e.g., ¹³C-labeled HBCD) and matrix-matched calibration curves to account for environmental interferences .

Q. Advanced: How can researchers resolve discrepancies in α-HBCD degradation rates between laboratory and field studies?

Laboratory studies often report faster degradation rates due to controlled conditions (e.g., optimized temperature, UV exposure), whereas field studies show persistence influenced by sediment organic content and microbial activity. To address this, design experiments that mimic environmental matrices (e.g., sediment-water systems with varying organic carbon content) and employ long-term monitoring (>6 months). Pair these with enantiomer-specific analysis using chiral columns to track stereoisomer transformation pathways, as α-HBCD’s degradation products (e.g., tetrabromocyclododecadienes) may exhibit isomer-dependent stability .

Q. Basic: What are the critical factors in designing experiments to assess α-HBCD bioaccumulation in aquatic food webs?

Key factors include:

  • Trophic transfer modeling : Use species from multiple trophic levels (e.g., plankton, fish, predators) to calculate biomagnification factors (BMFs).
  • Exposure duration : Ensure chronic exposure periods (≥28 days) to account for slow tissue accumulation.
  • Matrix selection : Analyze lipid-normalized concentrations in tissues to control for interspecies lipid variability.
  • Quality controls : Include field blanks and replicate samples to validate contamination-free workflows .

Q. Advanced: How can enantiomer-specific toxicity of α-HBCD be investigated in vitro?

Use chiral stationary phases in LC-MS to isolate α-HBCD enantiomers. Expose cell lines (e.g., HepG2 for hepatotoxicity or SH-SY5Y for neurotoxicity) to individual enantiomers at environmentally relevant concentrations (1–100 ng/mL). Combine cytotoxicity assays (e.g., MTT) with transcriptomic profiling (RNA-seq) to identify enantiomer-specific pathways, such as oxidative stress or endocrine disruption. Normalize results using solvent controls and validate with isotopic dilution .

Q. Basic: What regulatory guidelines should inform α-HBCD research design?

Refer to the Stockholm Convention (Annex A) for restrictions on HBCD and the European Chemicals Agency (ECHA) guidance on persistent organic pollutants (POPs). Studies must adhere to EPA Test Guidelines 850.1730 (fish bioaccumulation) and OECD 305 (bioconcentration in aquatic species). Include ethical approvals for vertebrate testing and disclose isomer-specific data to meet REACH compliance .

Q. Advanced: What computational approaches predict α-HBCD’s environmental partitioning?

Apply quantitative structure-activity relationship (QSAR) models to estimate octanol-water (Kow) and organic carbon-water (Koc) partition coefficients. Validate predictions with experimental data from solid-phase microextraction (SPME) or passive samplers deployed in water-sediment systems. Use fugacity models (e.g., EQC Level III) to simulate long-range transport potential, incorporating isomer-specific degradation half-lives from field studies .

Q. Basic: How to address matrix effects in α-HBCD analysis from biological tissues?

Use accelerated solvent extraction (ASE) with dichloromethane:hexane (1:1) for lipid removal, followed by gel permeation chromatography (GPC) to eliminate macromolecules. Quantify lipid content gravimetrically and report concentrations on a lipid-weight basis. Spike samples with surrogate standards (e.g., ¹³C-PCBs) to monitor recovery efficiency and matrix interferences .

Q. Advanced: What mechanisms explain α-HBCD’s endocrine disruption in marine mammals?

Conduct in vitro receptor-binding assays (e.g., thyroid hormone transport proteins or estrogen receptors) using purified α-HBCD isomers. Pair with in silico docking simulations to identify binding affinities. Compare results to in vivo biomarker data (e.g., plasma thyroxine levels in seals) to establish dose-response relationships. Control for co-exposure to other POPs using multivariate statistical models .

Q. Basic: How to validate α-HBCD detection limits in environmental monitoring?

Determine method detection limits (MDLs) via serial dilution of spiked matrix blanks (e.g., sediment, water). Calculate MDL as 3× the standard deviation of replicate measurements. Participate in interlaboratory comparisons (e.g., QUASIMEME proficiency testing) to ensure consistency. Report limits of quantification (LOQs) as 10× the signal-to-noise ratio .

Q. Advanced: What experimental designs elucidate α-HBCD’s role in microbial degradation consortia?

Use anaerobic sediment microcosms inoculated with HBCD-degrading bacteria (e.g., Sphingobium spp.). Monitor debromination pathways via LC-TOF-MS and 16S rRNA sequencing to identify keystone species. Compare degradation rates under varying redox conditions (e.g., sulfate-reducing vs. methanogenic). Employ stable isotope probing (SIP) with ¹³C-labeled α-HBCD to trace carbon flow .

Eigenschaften

IUPAC Name

(1R,2R,5S,6R,9R,10S)-1,2,5,6,9,10-hexabromocyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9+,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIGXXQKDWULML-PQTSNVLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](CC[C@H]([C@@H](CC[C@@H]([C@@H]1Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873771, DTXSID401016672
Record name (+/-)-α-Hexabromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-alpha-Hexabromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134237-50-6, 678970-15-5
Record name α-Hexabromocyclododecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134237-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Hexabromocyclododecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134237506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Hexabromocyclododecane, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0678970155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-α-Hexabromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-alpha-Hexabromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-HEXABROMOCYCLODODECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9X5ZAC15C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .ALPHA.-HEXABROMOCYCLODODECANE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q53DD47II
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

alpha-Hexabromocyclododecane
alpha-Hexabromocyclododecane
alpha-Hexabromocyclododecane
alpha-Hexabromocyclododecane
alpha-Hexabromocyclododecane
alpha-Hexabromocyclododecane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.